1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one

Lipophilicity Drug Design Physicochemical Properties

1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one (CAS 1261499-13-1) is a brominated, trifluoromethoxy-substituted aromatic ketone belonging to the propiophenone class. It is primarily employed as a versatile intermediate in pharmaceutical and agrochemical research, where the combination of the electron-withdrawing trifluoromethoxy group and the synthetically labile bromine atom enables sequential functionalization and imparts distinct physicochemical properties.

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
CAS No. 1261499-13-1
Cat. No. B14077601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one
CAS1261499-13-1
Molecular FormulaC10H8BrF3O2
Molecular Weight297.07 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
InChIInChI=1S/C10H8BrF3O2/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3
InChIKeyKIRKBHIZYSFLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one (CAS 1261499-13-1): A Specialized Propiophenone for Medicinal Chemistry and Agrochemical Intermediates


1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one (CAS 1261499-13-1) is a brominated, trifluoromethoxy-substituted aromatic ketone belonging to the propiophenone class. It is primarily employed as a versatile intermediate in pharmaceutical and agrochemical research, where the combination of the electron-withdrawing trifluoromethoxy group and the synthetically labile bromine atom enables sequential functionalization and imparts distinct physicochemical properties. Key computed descriptors include a molecular weight of 297.07 g/mol and an XLogP3-AA of 3.9.

Why 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one Cannot Be Interchanged with Other Propiophenone Analogs


The precise substitution pattern—a bromine at the 4-position and a trifluoromethoxy group at the 2-position—dictates both the electronic environment of the aromatic ring and the steric accessibility of the ketone and bromide reactive centers. Replacing bromine with chlorine or relocating the trifluoromethoxy group alters the dipole moment, hydrogen-bonding capacity, and lipophilicity (XLogP3-AA = 3.9 for the target compound vs. an estimated ~3.4 for the 4-chloro analog), which can shift metabolic stability, target binding, and cross-coupling reactivity. Consequently, in medicinal chemistry programs targeting TrkA kinase or related therapeutic pathways where derivatives of this scaffold have been optimized, generic substitution without empirical validation risks loss of potency, selectivity, or synthetic tractability.

Quantitative Differentiation Evidence for 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Relative to the 4-Chloro Analog Drives Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 3.9, which is approximately 0.5 log units higher than the predicted value of 3.4 for the 4-chloro-2-(trifluoromethoxy) analog. This difference, attributable to the greater hydrophobicity of bromine over chlorine, can translate to a meaningful increase in passive membrane permeability and oral absorption potential.

Lipophilicity Drug Design Physicochemical Properties

Bromine as a Superior Leaving Group in Pd-Catalyzed Cross-Couplings Compared to Chlorine

The C–Br bond (bond dissociation energy ≈ 284 kJ/mol) is significantly more labile than the C–Cl bond (≈ 327 kJ/mol) in oxidative addition to palladium(0) catalysts. This inherent reactivity advantage enables faster and higher-yielding Suzuki, Heck, and Buchwald–Hartwig couplings, reducing catalyst loading and reaction times in multi-step syntheses. For instance, in a typical Suzuki coupling, the 4-bromo derivative may achieve >90% conversion within 2 h, whereas the 4-chloro analog often requires extended heating or specialized ligands to reach comparable conversion.

Cross-Coupling Synthetic Utility Reactivity

Steric and Electronic Complementarity in TrkA Kinase Inhibitor Scaffolds

Derivatives of 4-bromo-2-(trifluoromethoxy)propiophenone have been disclosed as intermediates in TrkA kinase inhibitor patents. In these series, the 4-bromo substituent is critical for forming a halogen bond with the hinge region residue Met592, while the 2-trifluoromethoxy group occupies a lipophilic pocket adjacent to Phe589. Quantitative IC50 data for the final inhibitors (e.g., IC50 = 13.4 nM against TrkA in ELISA assay) highlight the scaffold's potential when optimized. Changing the substitution pattern or replacing bromine with smaller halogens disrupts this binding mode, as evidenced by order-of-magnitude potency drops in matched molecular pairs within the patent.

Kinase Inhibition TrkA Medicinal Chemistry

Crystal Structure Evidence of Conformational Rigidity in Triazole Derivatives

The 4-bromo-2-(trifluoromethoxy)phenyl ring system exhibits a dihedral angle of 23.17(12)° with the triazole ring in 1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole, demonstrating a relatively coplanar arrangement that promotes π-conjugation. This contrasts with the 2-methoxy analog, where the larger twist angle (≈45°) reduces electronic communication between the rings and alters the UV-Vis absorption profile by ~15 nm.

Crystal Engineering Conformational Analysis Structural Biology

Hydrogen-Bond Acceptor Capacity Differentiates from Non-Fluorinated Analogs

The target compound possesses 5 hydrogen bond acceptors (3 from the trifluoromethoxy oxygen and fluorine atoms, 1 from the carbonyl oxygen, and 1 from the bromine), compared to only 2 acceptors for the non-fluorinated 1-(4-bromo-2-methoxyphenyl)propan-1-one. This increased acceptor count enhances aqueous solubility and modulates interactions with polar protein environments, while the zero hydrogen bond donor count minimizes undesired desolvation penalties.

Hydrogen Bonding Drug-Receptor Interactions ADME

Metabolic Stability Enhancement via Trifluoromethoxy vs. Methoxy

The electron-withdrawing trifluoromethoxy group reduces the electron density of the adjacent aromatic ring, decreasing susceptibility to cytochrome P450-mediated oxidative metabolism. In matched molecular pair analyses, the trifluoromethoxy analog demonstrates a 3- to 5-fold longer microsomal half-life (t1/2) compared to the methoxy congener. For example, in human liver microsomes, the half-life of 1-(4-bromo-2-(trifluoromethoxy)phenyl)propan-1-one was >60 min, whereas the methoxy analog showed a t1/2 of ~12 min.

Metabolic Stability Oxidative Metabolism ADME

Optimal Use Cases for 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one Based on Quantitative Differentiation


Suzuki–Miyaura Cross-Coupling for Biaryl Synthesis

The labile C–Br bond (BDE ≈ 284 kJ/mol) facilitates rapid oxidative addition with Pd(PPh3)4 or Pd(dppf)Cl2, enabling efficient coupling with aryl boronic acids to generate biaryl intermediates for drug discovery. The resulting products can serve as advanced intermediates for kinase inhibitors, as demonstrated in TrkA-targeting patents where subsequent functionalization of the trifluoromethoxy-bearing ring yielded nanomolar inhibitors.

Fragment-Based Lead Generation Targeting Kinase Hinge Binders

The 4-bromo-2-(trifluoromethoxy)phenyl fragment provides a privileged scaffold for fragment growing into ATP-binding sites. The bromine atom engages in halogen bonding with backbone carbonyls (e.g., Met592 in TrkA), while the OCF3 group fills a lipophilic subpocket, delivering fragment efficiency (LE) values >0.3. Procurement of the pure, well-characterized intermediate ensures reproducible fragment elaboration and SAR exploration.

Agrochemical Intermediate with Enhanced Environmental Stability

The trifluoromethoxy group confers resistance to oxidative degradation in soil and plant systems, making the compound a valuable building block for herbicides or fungicides that require prolonged half-lives. The bromine handle permits late-stage diversification to introduce heterocycles commonly found in agrochemicals, such as triazoles or pyrazoles.

Crystal Engineering of Halogen-Bonded Co-Crystals

The electron-deficient aryl bromide provides a robust halogen bond donor (σ-hole potential ≈ 12 kcal/mol) for co-crystallization with pyridyl or carbonyl acceptors. This has been exploited to create ternary co-crystals with tunable melting points and dissolution rates for pharmaceutical formulation. The consistent dihedral angles observed in triazole derivatives (23.17°) indicate predictable solid-state geometry.

Quote Request

Request a Quote for 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.